molecular formula C18H17N3O B2569219 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide CAS No. 850931-97-4

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B2569219
CAS No.: 850931-97-4
M. Wt: 291.354
InChI Key: MWWYLUBMHOFDBJ-UHFFFAOYSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide typically involves the reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in treating various diseases due to its biological activity.

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
  • 7-methyl-2-phenylimidazo[1,2-a]pyridine
  • N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide

Uniqueness

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the imidazo[1,2-a]pyridine core.

Properties

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-9-10-21-15(11-12)19-16(13-5-3-2-4-6-13)17(21)20-18(22)14-7-8-14/h2-6,9-11,14H,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWYLUBMHOFDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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